7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC10979410
Molecular Formula: C19H16ClFO3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClFO3 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 7-[(2-chloro-6-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
| Standard InChI | InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(8-7-13(10)18)23-9-14-15(20)5-4-6-16(14)21/h4-8H,9H2,1-3H3 |
| Standard InChI Key | FZPMHGWPTWNTPZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C |
Introduction
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure, which is substituted with a 2-chloro-6-fluorobenzyl group at the 7-position and methyl groups at the 3, 4, and 8 positions. Chromen-2-one derivatives are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry and pharmacology.
Synthesis and Chemical Transformations
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves several steps, including the formation of the chromenone core followed by the introduction of the chloro-fluorobenzyl ether group. Specific synthetic routes may vary based on the starting materials and desired purity levels. This compound can undergo various chemical transformations, which are influenced by its functional groups and the conditions under which the reactions are performed.
Biological Activities and Potential Applications
Research indicates that compounds similar to 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exhibit a range of biological activities, including potential therapeutic effects. These interactions may involve binding affinities with specific enzymes or receptors, which can be evaluated through various biochemical assays. The unique structural features of this compound, such as the chloro-fluorobenzyl ether group, contribute to its potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | Different fluorine position on the benzyl group | Different biological activity profiles |
| 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | Variation in halogen and methyl groups | Distinct biological profiles due to structural differences |
| Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Contains an ethyl instead of methyl group | Variations in solubility and reactivity |
These comparisons highlight the uniqueness of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one regarding its specific functional groups and resulting chemical properties.
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